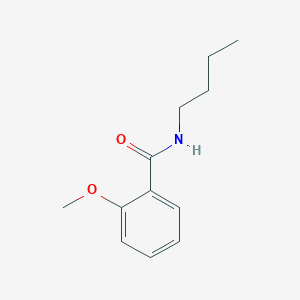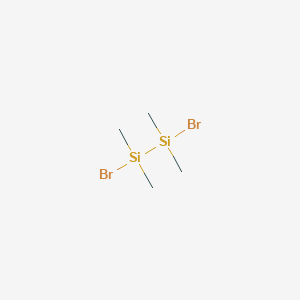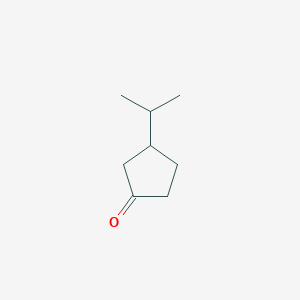
3-(丙烷-2-基)环戊烷-1-酮
描述
“3-(Propan-2-yl)cyclopentan-1-one” is an organic compound with the molecular formula C8H14O . It is a derivative of cyclopentanone, which is a colorless liquid .
Molecular Structure Analysis
The molecular weight of “3-(Propan-2-yl)cyclopentan-1-one” is 126.2 . The InChI code for this compound is 1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3 .科学研究应用
环戊烷-1,3-二酮作为羧酸异构体
与 3-(丙烷-2-基)环戊烷-1-酮 结构相似的环戊烷-1,3-二酮因其作为羧酸官能团异构体的能力而受到研究。这项研究表明,这些化合物可以有效地替代药物设计中的羧酸,特别是在血栓烷 A(2) 受体拮抗剂的开发中 (Ballatore 等,2011)。
金催化的环加成
与 3-(丙烷-2-基)环戊烷-1-酮 在结构上相关的 3-(丙-1,2-二烯-1-基)恶唑烷-2-酮已用于与烯烃的金催化 [2+2] 环加成反应中。这种方法提供了一种创建高度取代的环丁烷衍生物的方法 (Faustino 等,2012)。
环戊烷衍生物的合成
研究探索了从环戊二烯合成 1,1-二环戊基乙烷和 1,2-二环戊基丙烷等化合物,表明环戊烷衍生物在有机合成中的多功能性 (Stanko & Platé,1959)。
抗菌和抗自由基活性
与 3-(丙烷-2-基)环戊烷-1-酮 相关的 (3-烷氧甲基-4-羟苯基)丙烷-1-酮已被合成并评估了它们的抗菌和抗氧化活性,展示了这些化合物生物应用的潜力 (Čižmáriková 等,2020)。
转化为环戊烯酮
研究还表明,2-烷基-2-(2-氧丙基)环戊烷-1,3-二酮可以转化为三取代环戊-2-烯酮。这项研究表明了这些化合物在创建更复杂的结构中的潜力 (Schick 等,1996)。
安全和危害
The safety information for “3-(Propan-2-yl)cyclopentan-1-one” indicates that it is classified as dangerous with hazard statements H225, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
属性
IUPAC Name |
3-propan-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAUPTMCTBUIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)cyclopentan-1-one | |
CAS RN |
10264-56-9 | |
| Record name | 3-(propan-2-yl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

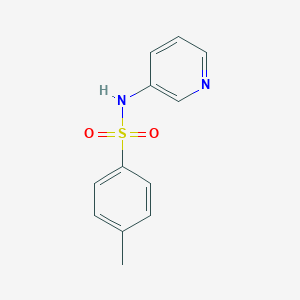
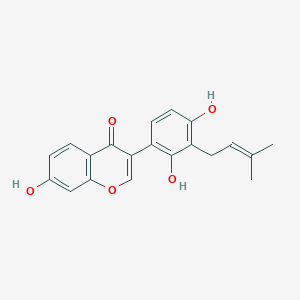

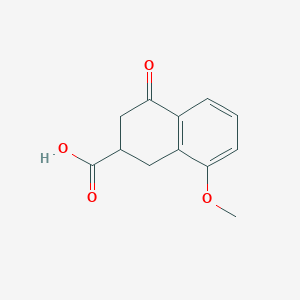
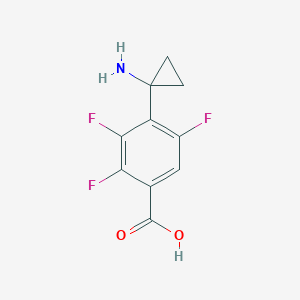
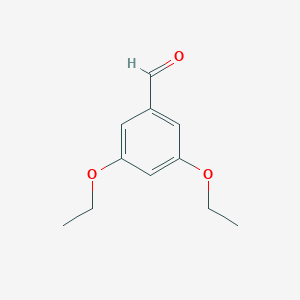
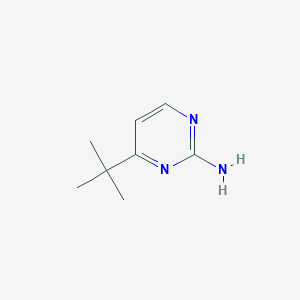
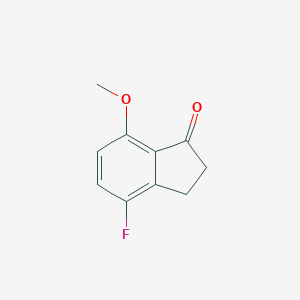
![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)
![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)

